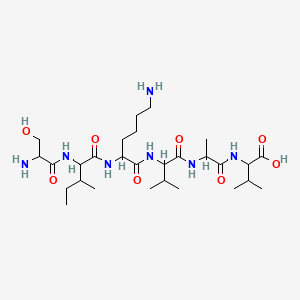![molecular formula C28H40N6O7 B13387968 6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide](/img/structure/B13387968.png)
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB involves multiple steps, starting from the preparation of the individual components, such as the valine-citrulline dipeptide and the para-aminobenzylcarbonyl (PAB) group. The key steps include:
Synthesis of Valine-Citrulline Dipeptide: This involves the coupling of valine and citrulline using standard peptide synthesis techniques.
Attachment of PAB Group: The PAB group is attached to the dipeptide through a carbamate linkage.
Industrial Production Methods
Industrial production of MC-Val-Cit-PAB follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
MC-Val-Cit-PAB undergoes various chemical reactions, including:
Bioconjugation: The maleimide functionality reacts with thiols in monoclonal antibodies to form stable thioether bonds.
Cleavage by Cathepsin B: The valine-citrulline dipeptide is specifically cleaved by cathepsin B, an enzyme overexpressed in tumor lysosomes.
Formation of Carbamate Linkages: The benzyl alcohol group can form carbamate linkages with amine-containing payloads.
Applications De Recherche Scientifique
MC-Val-Cit-PAB is extensively used in scientific research, particularly in the development of ADCs. Its applications include:
Cancer Therapy: Used in ADCs to deliver cytotoxic drugs specifically to cancer cells, minimizing systemic toxicity.
Bioconjugation Studies: Employed in research to study the bioconjugation of antibodies and other proteins.
Drug Delivery Systems: Investigated for its potential in various drug delivery systems due to its cleavable linker properties.
Mécanisme D'action
MC-Val-Cit-PAB functions as a cleavable linker in ADCs. The mechanism involves:
Targeting Cancer Cells: The antibody portion of the ADC selectively binds to antigens on the surface of cancer cells.
Internalization and Cleavage: Once internalized, the linker is cleaved by cathepsin B in the lysosomes, releasing the cytotoxic drug inside the cancer cell.
Cytotoxic Effect: The released drug exerts its cytotoxic effect, leading to cell death.
Comparaison Avec Des Composés Similaires
MC-Val-Cit-PAB is unique due to its specific cleavage by cathepsin B and its ability to form stable thioether bonds. Similar compounds include:
Valine-Citrulline-PABC-Monomethyl Auristatin E (vcMMAE): Used in several approved ADCs, it also employs a valine-citrulline dipeptide for cathepsin B cleavage.
Glucuronide Linkers: Provide improved hydrophilic properties and selective intracellular cleavage by β-glucuronidase.
MC-Val-Cit-PAB-PNP: Another cleavable peptide linker with similar properties.
MC-Val-Cit-PAB stands out due to its stability and efficiency in targeted drug delivery, making it a valuable tool in the development of ADCs for cancer therapy.
Propriétés
Formule moléculaire |
C28H40N6O7 |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41) |
Clé InChI |
AMKBTTRWLGVRER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one](/img/structure/B13387885.png)
![2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol](/img/structure/B13387892.png)
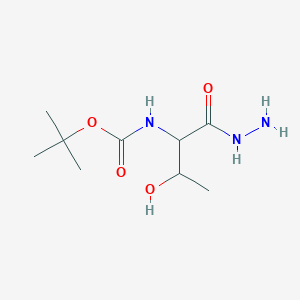
![10,13-Dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B13387902.png)

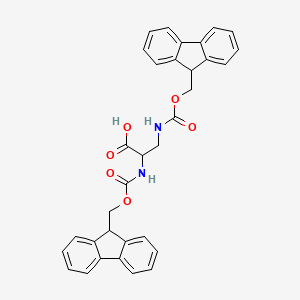
![3-Methylidene-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13387918.png)
![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)
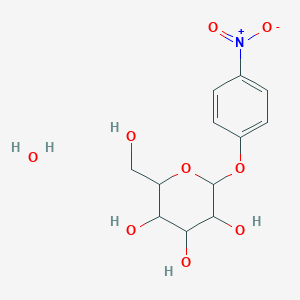
![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)
![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)
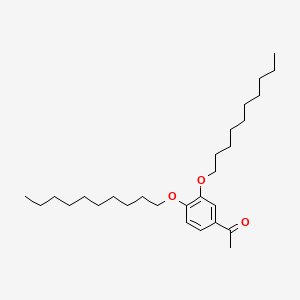
![7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)
